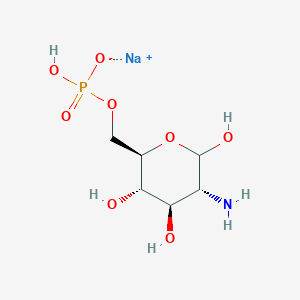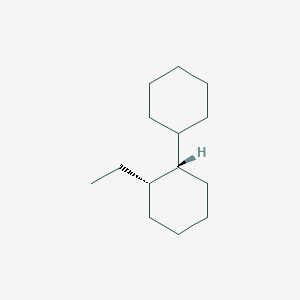
1-Cyclohexyl-2-ethyl-cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-2-ethyl-cyclohexane is a cycloalkane compound characterized by two cyclohexane rings, one of which is substituted with an ethyl group. This compound falls under the category of saturated hydrocarbons, meaning it contains only single bonds between carbon atoms. Cycloalkanes like this compound are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2-ethyl-cyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with ethyl halides under the presence of a strong base, such as sodium hydride. This reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of cyclohexyl ethyl ketone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired product with high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclohexyl-2-ethyl-cyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of cyclohexyl ethyl ketone.
Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a metal catalyst, converting cyclohexyl ethyl ketone back to this compound.
Substitution: Halogenation reactions can occur with halogens like chlorine or bromine, resulting in the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium or platinum catalyst.
Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light or heat.
Major Products:
Oxidation: Cyclohexyl ethyl ketone.
Reduction: this compound.
Substitution: Halogenated cyclohexyl ethyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-2-ethyl-cyclohexane has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity and stability of cycloalkanes. Its derivatives are used in the synthesis of more complex organic molecules.
Biology: Research on cycloalkanes like this compound helps in understanding the behavior of similar structures in biological systems.
Medicine: Although not directly used as a drug, its derivatives may have potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-2-ethyl-cyclohexane primarily involves its interactions with other molecules through van der Waals forces and hydrophobic interactions. These interactions are crucial in determining its reactivity and stability. In combustion reactions, it undergoes a series of dehydrogenation and oxidation steps, ultimately forming smaller hydrocarbons and carbon dioxide .
Vergleich Mit ähnlichen Verbindungen
Cyclohexane: A simpler cycloalkane with a single ring structure.
Ethylcyclohexane: Similar to 1-Cyclohexyl-2-ethyl-cyclohexane but with only one ethyl group attached to the cyclohexane ring.
Methylcyclohexane: Contains a methyl group instead of an ethyl group.
Uniqueness: this compound is unique due to its dual cyclohexane ring structure with an ethyl substitution, which imparts distinct chemical and physical properties compared to its simpler counterparts. This structural complexity makes it a valuable compound for studying the effects of ring size and substitution on the reactivity and stability of cycloalkanes .
Eigenschaften
CAS-Nummer |
50991-12-3 |
|---|---|
Molekularformel |
C14H26 |
Molekulargewicht |
194.36 g/mol |
IUPAC-Name |
(1R,2S)-1-cyclohexyl-2-ethylcyclohexane |
InChI |
InChI=1S/C14H26/c1-2-12-8-6-7-11-14(12)13-9-4-3-5-10-13/h12-14H,2-11H2,1H3/t12-,14+/m0/s1 |
InChI-Schlüssel |
UGQREFNYSITUMG-GXTWGEPZSA-N |
Isomerische SMILES |
CC[C@H]1CCCC[C@H]1C2CCCCC2 |
Kanonische SMILES |
CCC1CCCCC1C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S,3R)-3-but-1-ynyl-3-methyloxiran-2-yl]methanol](/img/structure/B13813718.png)
![Tert-butyl N-methyl-N-{2-[(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-YL)methyl]cyclohexyl}carbamate](/img/structure/B13813725.png)
![4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-[(2-phenoxyacetyl)amino]purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B13813726.png)


![8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13813735.png)
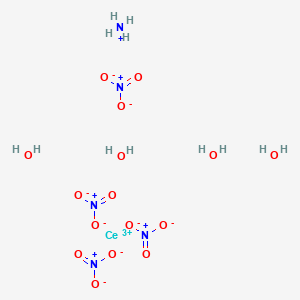
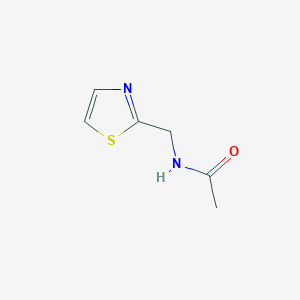
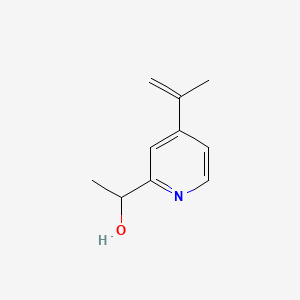
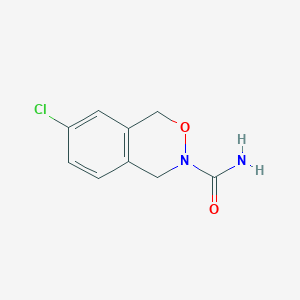
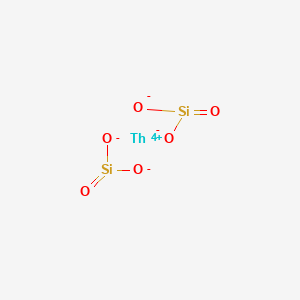

![Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester](/img/structure/B13813787.png)
